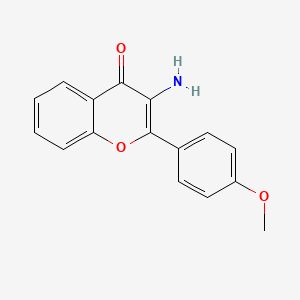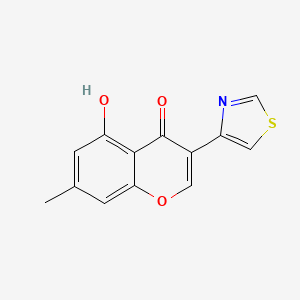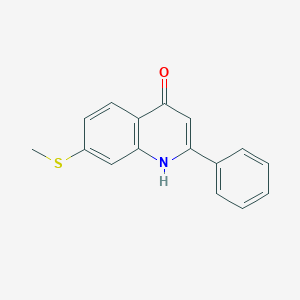![molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6](/img/structure/B11855976.png)
6-Bromo-[2,3'-bipyridine]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might be sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .
科学的研究の応用
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry, where it can bind to metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
作用機序
The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .
類似化合物との比較
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 6-Bromo-4,4’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .
特性
CAS番号 |
1346687-06-6 |
|---|---|
分子式 |
C11H6BrN3 |
分子量 |
260.09 g/mol |
IUPAC名 |
5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
InChIキー |
BXOGSEIANQIAGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


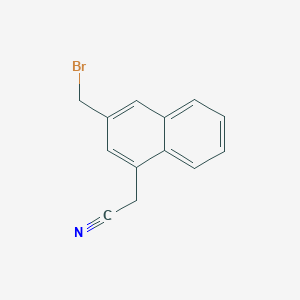
![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
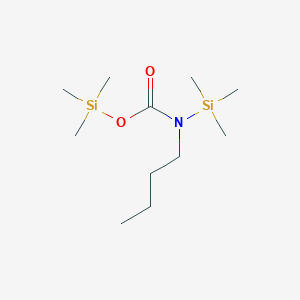

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)
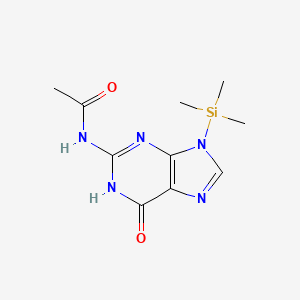

![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)


